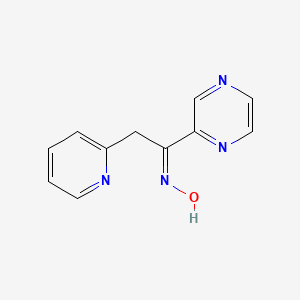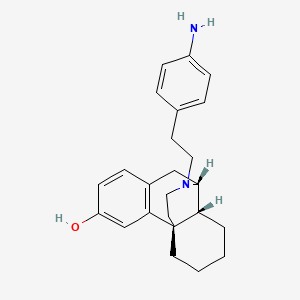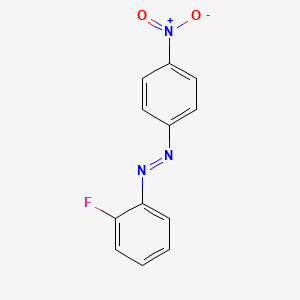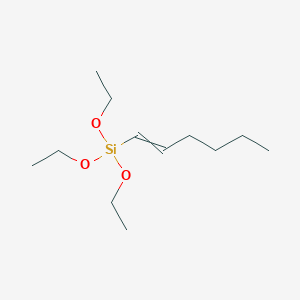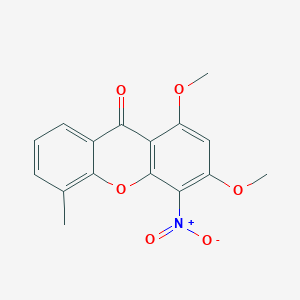
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . This reaction typically requires a dehydrating agent such as acetic anhydride and is often catalyzed by zinc chloride or phosphoryl chloride to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Analyse Des Réactions Chimiques
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with acetylcholinesterase, leading to its inhibitory effects .
Comparaison Avec Des Composés Similaires
1,3-Dimethoxy-5-methyl-4-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,6-Dimethoxy-9H-xanthen-9-one: Similar in structure but lacks the nitro group, which may affect its biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties.
7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one: Another nitro-substituted xanthone with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
62497-54-5 |
|---|---|
Formule moléculaire |
C16H13NO6 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-methyl-4-nitroxanthen-9-one |
InChI |
InChI=1S/C16H13NO6/c1-8-5-4-6-9-14(18)12-10(21-2)7-11(22-3)13(17(19)20)16(12)23-15(8)9/h4-7H,1-3H3 |
Clé InChI |
HLUVUDUNTHLVCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C3=C(O2)C(=C(C=C3OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
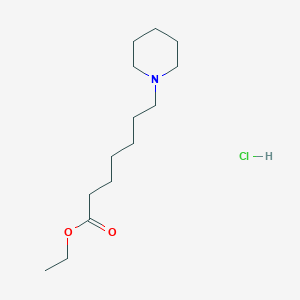
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)

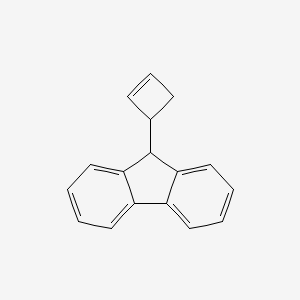
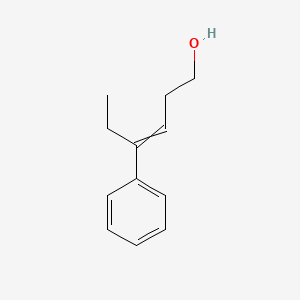

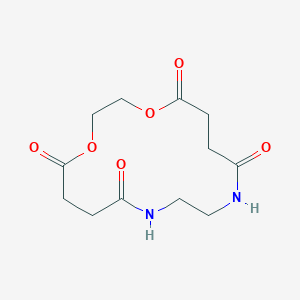
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
